N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide
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Overview
Description
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is a complex organic compound with the molecular formula C23H17NO3 and a molecular weight of 355.397 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a biphenyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide typically involves the reaction of 2-acetylbenzofuran with 4-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or benzofuran derivatives.
Scientific Research Applications
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant agent.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-1-benzofuran-3-yl)acetamide
- N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide
Uniqueness
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide stands out due to its unique combination of a benzofuran ring and a biphenyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
882865-19-2 |
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Molecular Formula |
C23H17NO3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C23H17NO3/c1-15(25)24-21-19-9-5-6-10-20(19)27-23(21)22(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
InChI Key |
YOVYRRBGNSALFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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